N1,N1,N3,N3-TETRAKIS(CYANOMETHYL)BENZENE-1,3-DICARBOXAMIDE
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Overview
Description
N1,N1,N3,N3-TETRAKIS(CYANOMETHYL)BENZENE-1,3-DICARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with four cyanomethyl groups and two carboxamide groups, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N3,N3-TETRAKIS(CYANOMETHYL)BENZENE-1,3-DICARBOXAMIDE typically involves the aminoalkylation of N,N-disubstituted ethylenediamines with N,N-disubstituted 2-chloroethylamines . This reaction is carried out under heating conditions, leading to the formation of the desired compound along with quaternary ammonium salts . The structures of the synthesized compounds are confirmed using IR spectroscopy, 1H and 13C NMR spectroscopy, and electrospray ionization mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N1,N1,N3,N3-TETRAKIS(CYANOMETHYL)BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyanomethyl groups to primary amines.
Substitution: The compound can undergo substitution reactions where the cyanomethyl or carboxamide groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce primary amines. Substitution reactions result in compounds with different functional groups replacing the original ones.
Scientific Research Applications
N1,N1,N3,N3-TETRAKIS(CYANOMETHYL)BENZENE-1,3-DICARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1,N1,N3,N3-TETRAKIS(CYANOMETHYL)BENZENE-1,3-DICARBOXAMIDE involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. For instance, its cyanomethyl groups can interact with nucleophiles, while the carboxamide groups can form hydrogen bonds with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
N1,N1,N3,N3-TETRAKIS(4-METHYLPHENYL)BENZENE-1,3-DIAMINE: This compound features similar structural elements but with methylphenyl groups instead of cyanomethyl groups.
N1,N1,N3,N3-TETRAKIS(PYRIDIN-4-YL)BENZENE-1,3-DIAMINE: Another similar compound with pyridinyl groups replacing the cyanomethyl groups.
Uniqueness
N1,N1,N3,N3-TETRAKIS(CYANOMETHYL)BENZENE-1,3-DICARBOXAMIDE is unique due to its combination of cyanomethyl and carboxamide groups, which provide distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-N,1-N,3-N,3-N-tetrakis(cyanomethyl)benzene-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2/c17-4-8-21(9-5-18)15(23)13-2-1-3-14(12-13)16(24)22(10-6-19)11-7-20/h1-3,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOMSUWJSCHDBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N(CC#N)CC#N)C(=O)N(CC#N)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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